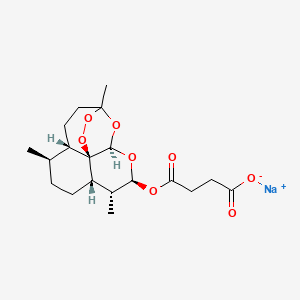
Dihydroartemisinin alpha-hemisuccinate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium artesunate is a water-soluble derivative of dihydroartemisinin, which is itself derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Sodium artesunate is primarily used as an antimalarial agent, particularly effective against severe and complicated malaria caused by Plasmodium falciparum . It is known for its rapid action and high efficacy, making it a crucial drug in the fight against malaria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium artesunate is synthesized from dihydroartemisinin through a series of chemical reactions. The process typically involves the esterification of dihydroartemisinin with succinic anhydride to form artesunate, which is then neutralized with sodium hydroxide to produce sodium artesunate . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of sodium artesunate involves large-scale synthesis using similar chemical reactions but with optimized conditions for mass production. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .
Common Reagents and Conditions
Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.
Major Products Formed
The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .
Wissenschaftliche Forschungsanwendungen
Sodium artesunate has a wide range of scientific research applications:
Wirkmechanismus
Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .
Vergleich Mit ähnlichen Verbindungen
Sodium artesunate is compared with other artemisinin derivatives such as artemether and arteether. While all these compounds share a similar mechanism of action, sodium artesunate has unique properties that make it particularly effective:
Water Solubility: Sodium artesunate is more water-soluble than other artemisinin derivatives, allowing for easier administration and faster absorption.
Rapid Action: It has a quicker onset of action compared to artemether and arteether, making it highly effective in treating severe malaria.
Similar compounds include:
Artemether: Another artemisinin derivative used in combination therapies for malaria.
Arteether: Similar to artemether, used for its antimalarial properties.
Dihydroartemisinin: The active metabolite of sodium artesunate and other artemisinin derivatives.
Sodium artesunate’s unique properties and high efficacy make it a valuable compound in the treatment of malaria and other diseases.
Eigenschaften
CAS-Nummer |
82864-68-4 |
|---|---|
Molekularformel |
C19H27NaO8 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate |
InChI |
InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1 |
InChI-Schlüssel |
ZISJLHQNEVGTIU-VSPVKKPCSA-M |
Isomerische SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
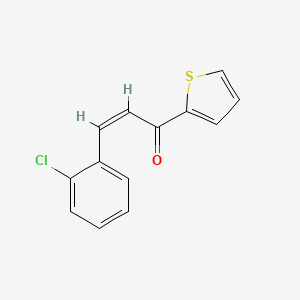
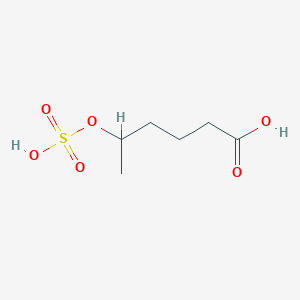
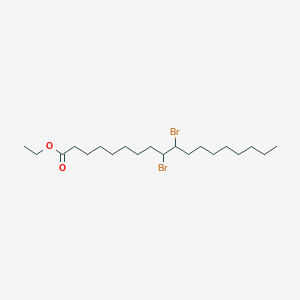
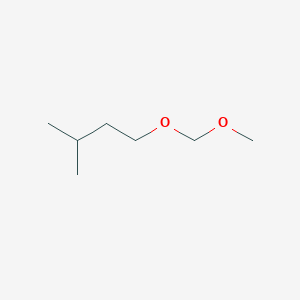
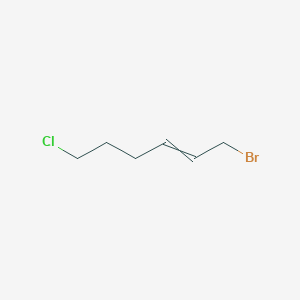
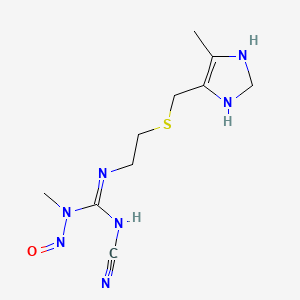

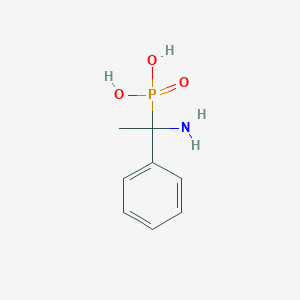
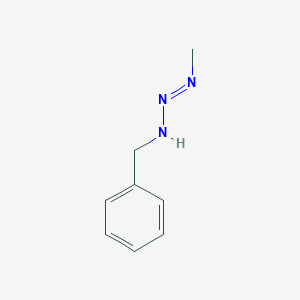
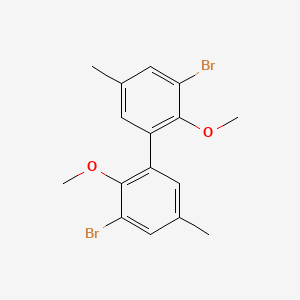
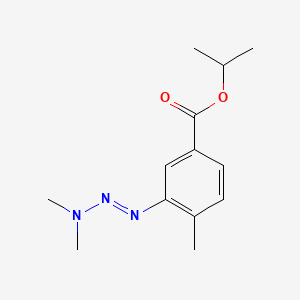
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
